3,5-dimethyl 4-(4-bromo-2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
3,5-dimethyl 4-(4-bromo-2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a dihydropyridine ring system. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl 4-(4-bromo-2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific steps are as follows:
Condensation Reaction: The starting materials, such as 4-bromo-2,5-dimethoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate, are mixed in a suitable solvent like ethanol.
Cyclization: The mixture is heated under reflux conditions to promote cyclization, forming the dihydropyridine ring.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl 4-(4-bromo-2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dimethyl 4-(4-bromo-2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a calcium channel blocker, which could have implications in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl 4-(4-bromo-2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels, inhibiting calcium ion influx, which leads to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers used in the treatment of hypertension.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.
Felodipine: Similar in structure and function to nifedipine and amlodipine.
Uniqueness
3,5-dimethyl 4-(4-bromo-2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the bromine atom and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These structural features may provide distinct advantages in specific applications, such as enhanced selectivity or potency in biological systems.
Properties
IUPAC Name |
dimethyl 4-(4-bromo-2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO6/c1-22-13-6-12(18)14(23-2)5-9(13)15-10(16(20)24-3)7-19-8-11(15)17(21)25-4/h5-8,15,19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYBEMGJZSXZET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2C(=CNC=C2C(=O)OC)C(=O)OC)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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